N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide
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Overview
Description
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide is a synthetic organic compound that features a cyanocycloheptyl group and a dithianyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide typically involves the following steps:
Formation of the Cyanocycloheptyl Group: This can be achieved by the reaction of cycloheptanone with a cyanating agent such as sodium cyanide under basic conditions.
Synthesis of the Dithianyl Acetamide Moiety: The dithiane ring can be synthesized via the reaction of 1,4-dithiane with an appropriate acylating agent.
Coupling Reaction: The final step involves coupling the cyanocycloheptyl group with the dithianyl acetamide moiety under suitable conditions, often using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the dithiane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound could undergo nucleophilic substitution reactions, especially at positions activated by the dithiane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide may have applications in several fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible applications in drug development, particularly if it exhibits biological activity.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action would depend on the specific application of the compound. For instance, if used as a drug, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N-(1-Cyanocyclohexyl)-2-(1,4-dithian-2-YL)acetamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.
N-(1-Cyanocyclooctyl)-2-(1,4-dithian-2-YL)acetamide: Similar structure but with a cyclooctyl group.
N-(1-Cyanocyclopentyl)-2-(1,4-dithian-2-YL)acetamide: Similar structure but with a cyclopentyl group.
Uniqueness
N-(1-Cyanocycloheptyl)-2-(1,4-dithian-2-YL)acetamide is unique due to the presence of the seven-membered cycloheptyl ring, which can impart different steric and electronic properties compared to its cyclohexyl or cyclooctyl analogs. These differences can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(1,4-dithian-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2OS2/c15-11-14(5-3-1-2-4-6-14)16-13(17)9-12-10-18-7-8-19-12/h12H,1-10H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEZLWGJIFRKBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(C#N)NC(=O)CC2CSCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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